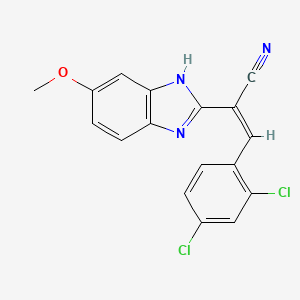
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMBA is a synthetic compound that belongs to the family of acrylonitrile derivatives. It has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.
作用机制
The exact mechanism of action of 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. This compound also inhibits the activity of several enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells. This compound's anti-inflammatory and immunomodulatory effects are thought to be mediated by its ability to modulate the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in cell proliferation and survival. In vivo studies have shown that this compound can suppress tumor growth and reduce inflammation in animal models of cancer and inflammation.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. This compound can also be expensive to synthesize and purify.
未来方向
There are several future directions for 3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound induces apoptosis and inhibits cell proliferation could lead to the development of more effective anti-cancer therapies. Another direction is to investigate the potential of this compound as a therapy for inflammatory and autoimmune diseases. This compound's anti-inflammatory and immunomodulatory effects make it a promising candidate for these diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.
合成方法
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile can be synthesized by a multistep process involving the reaction of 2,4-dichlorobenzonitrile with 5-methoxy-1H-benzimidazole in the presence of a base catalyst. The resulting intermediate is then reacted with acrylonitrile to produce this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(2,4-dichlorophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, this compound has been shown to possess anti-inflammatory and immunomodulatory effects, making it a potential therapy for inflammatory and autoimmune diseases.
属性
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c1-23-13-4-5-15-16(8-13)22-17(21-15)11(9-20)6-10-2-3-12(18)7-14(10)19/h2-8H,1H3,(H,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWDRGOUQZEPBZ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)
![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)